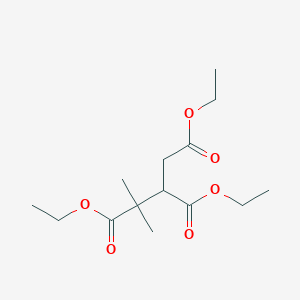
Triethyl 3-methylbutane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 3-methylbutane-1,2,3-tricarboxylate is an organic compound with the molecular formula C14H24O6 It is a tricarboxylate ester, meaning it contains three ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triethyl 3-methylbutane-1,2,3-tricarboxylate typically involves the esterification of 3-methylbutane-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-methylbutane-1,2,3-tricarboxylic acid+3ethanolacid catalysttriethyl 3-methylbutane-1,2,3-tricarboxylate+3water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality ester suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 3-methylbutane-1,2,3-tricarboxylate can undergo several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 3-methylbutane-1,2,3-tricarboxylic acid and ethanol.
Reduction: 3-methylbutane-1,2,3-triol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethyl 3-methylbutane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of triethyl 3-methylbutane-1,2,3-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets and pathways, which may include enzyme inhibition or activation, receptor binding, or modulation of metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl citrate: Another tricarboxylate ester used as a plasticizer and in pharmaceutical formulations.
Triethyl propane-1,2,3-tricarboxylate: Similar structure but with different substituents, used in similar applications.
Uniqueness
Triethyl 3-methylbutane-1,2,3-tricarboxylate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its three ester groups and the presence of a methyl group on the butane backbone differentiate it from other tricarboxylate esters, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
90016-19-6 |
|---|---|
Fórmula molecular |
C14H24O6 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
triethyl 3-methylbutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-11(15)9-10(12(16)19-7-2)14(4,5)13(17)20-8-3/h10H,6-9H2,1-5H3 |
Clave InChI |
YIJIGPUWNGQBQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)C(C)(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
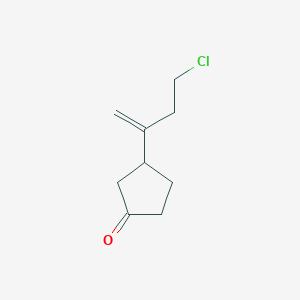

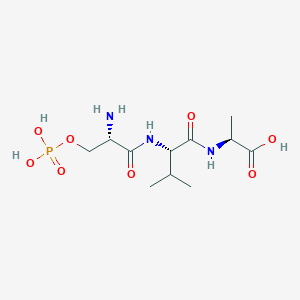
![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
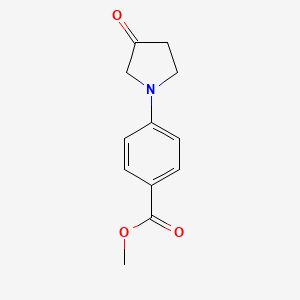
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
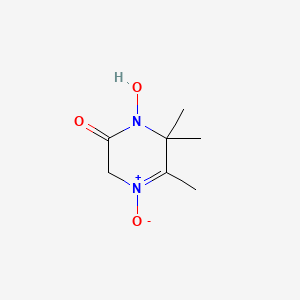
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
phosphanium chloride](/img/structure/B14377772.png)

